molecular formula C14H2F26 B3415977 trans-1,2-Bis(perfluorohexyl)ethylene CAS No. 51249-67-3

trans-1,2-Bis(perfluorohexyl)ethylene

Cat. No.: B3415977
CAS No.: 51249-67-3
M. Wt: 664.12 g/mol
InChI Key: SFEKJPRYZMFTFH-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-1,2-Bis(perfluorohexyl)ethylene: is a fluorinated organic compound with the molecular formula C14H2F26. It is characterized by the presence of two perfluorohexyl groups attached to an ethylene backbone. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-1,2-Bis(perfluorohexyl)ethylene typically involves the reaction of perfluorohexyl iodide with ethylene under specific conditions. The reaction is carried out in the presence of a catalyst, such as a palladium complex, which facilitates the coupling of the perfluorohexyl groups to the ethylene backbone. The reaction conditions often include elevated temperatures and controlled atmospheres to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields. The compound is then purified through distillation or other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: trans-1,2-Bis(perfluorohexyl)ethylene is relatively inert due to the presence of perfluoroalkyl groups, which provide significant resistance to common chemical reactions. it can undergo specific reactions under controlled conditions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: trans-1,2-Bis(perfluorohexyl)ethylene is used as a non-polar solvent in various chemical reactions. Its unique properties make it suitable for the separation of ionic and non-polar compounds .

Biology: In biological research, this compound is utilized as a gas carrier due to its ability to dissolve gases efficiently. It is also employed in the development of sensors for selective gas detection .

Industry: In the industrial sector, this compound is used as a phase transfer catalyst, facilitating the exchange of sulfate or chloride ions in various chemical processes .

Mechanism of Action

The mechanism of action of trans-1,2-Bis(perfluorohexyl)ethylene is primarily based on its chemical inertness and ability to interact with other molecules through van der Waals forces. Its molecular structure allows it to act as a solvent, phase transfer catalyst, and gas carrier. The perfluoroalkyl groups provide stability and resistance to degradation, making it effective in various applications .

Comparison with Similar Compounds

  • trans-1,2-Bis(perfluorooctyl)ethylene
  • trans-1,2-Bis(perfluorodecyl)ethylene
  • trans-1,2-Bis(perfluorododecyl)ethylene

Comparison: Compared to its analogs, trans-1,2-Bis(perfluorohexyl)ethylene offers a balance between molecular size and chemical properties. Its shorter perfluoroalkyl chains provide lower viscosity and better solubility in certain solvents, making it more versatile for specific applications. Additionally, its thermal stability and resistance to chemical reactions are comparable to those of its longer-chain counterparts .

Properties

IUPAC Name

(E)-1,1,1,2,2,3,3,4,4,5,5,6,6,9,9,10,10,11,11,12,12,13,13,14,14,14-hexacosafluorotetradec-7-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H2F26/c15-3(16,5(19,20)7(23,24)9(27,28)11(31,32)13(35,36)37)1-2-4(17,18)6(21,22)8(25,26)10(29,30)12(33,34)14(38,39)40/h1-2H/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEKJPRYZMFTFH-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)\C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H2F26
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40880444
Record name trans-1,2-Bis(perfluorohexyl)ethylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40880444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

664.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56523-43-4, 51249-67-3
Record name Bis(perfluoro-n-hexyl)-1,2-ethylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056523434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-1,2-Bis(perfluorohexyl)ethylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40880444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (7E)-7H,8H-Hexacosafluorotetradec-7-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-1,2-Bis(perfluorohexyl)ethylene
Reactant of Route 2
Reactant of Route 2
trans-1,2-Bis(perfluorohexyl)ethylene
Reactant of Route 3
trans-1,2-Bis(perfluorohexyl)ethylene
Reactant of Route 4
trans-1,2-Bis(perfluorohexyl)ethylene
Reactant of Route 5
Reactant of Route 5
trans-1,2-Bis(perfluorohexyl)ethylene
Reactant of Route 6
Reactant of Route 6
trans-1,2-Bis(perfluorohexyl)ethylene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.